molecular formula C15H23BFN3O4 B8807154 (5-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-2-fluoropyridin-3-yl)boronic acid

(5-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B8807154
M. Wt: 339.17 g/mol
InChI Key: PMXPAGSGEARALL-UHFFFAOYSA-N
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Description

(5-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-2-fluoropyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C15H23BFN3O4 and its molecular weight is 339.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23BFN3O4

Molecular Weight

339.17 g/mol

IUPAC Name

[2-fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C15H23BFN3O4/c1-15(2,3)24-14(21)20-6-4-19(5-7-20)10-11-8-12(16(22)23)13(17)18-9-11/h8-9,22-23H,4-7,10H2,1-3H3

InChI Key

PMXPAGSGEARALL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexanes, 36.1 mL, 90 mmol) was added to a stirred solution of diisopropylamine (12.8 mL, 90 mmol) in tetrahydrofuran (150 mL, 75 mmol) at −40° C. and the slightly yellow solution was stirred at the same temperature for 1 h, and then cooled to −78° C. A solution of tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate (22.22 g, 75 mmol) in THF (100 mL) was cannulated slowly into the LDA solution over 30 min. The brown mixture was stirred at the same temperature for 1.5 h and then a solution of triisopropyl borate (25.9 mL, 113 mmol) in THF (50 mL) was added slowly. The resulting mixture was stirred at the same temperature for 30 min and then the cooling bath was removed. After the reaction mixture had warmed up to room temperature, the yellow heterogeneous mixture was quenched with 1.0 M NaOH(aq) (50 mL) and stirred for an additional 30 min. The separated aqueous layer was carefully acidified with 5N aqueous HCl until acidic (pH 4 to about 5) and the resulting cloudy mixture was diluted with EtOAc (150 mL). The separated aqueous layer was extracted with EtOAc (2×150 mL) and the combined organic phases were dried (Na2SO4), filtered, and concentrated to give 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluoropyridin-3-ylboronic acid (21.93 g, 64.7 mmol, 86% yield) as a pale yellow solid. LCMS (API-ES) m/z 340 (M+H)+.
Quantity
36.1 mL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
22.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
25.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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